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Ezh2-IN-11: A Chemical Probe for EZH2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive

Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the mono-, di-,

and trimethylation of lysine 27 on histone H3 (H3K27), a mark primarily associated with

transcriptional repression.[1][2][3] Dysregulation of EZH2 activity, often through overexpression

or activating mutations, is implicated in the pathogenesis of numerous cancers, making it a

compelling target for therapeutic intervention.[4] This guide provides a comprehensive overview

of the chemical probe UNC1999, a potent and selective inhibitor of EZH2 and its close

homolog EZH1, as a tool for studying the biological functions of these enzymes. Due to the

lack of specific public information on a probe named "Ezh2-IN-11," this guide will focus on the

well-characterized and functionally similar probe, UNC1999.

Core Compound: UNC1999
UNC1999 is a first-in-class, orally bioavailable small molecule inhibitor of EZH2 and EZH1. It

acts as a competitive inhibitor of the cofactor S-adenosyl-L-methionine (SAM), thereby blocking

the methyltransferase activity of the PRC2 complex. An important feature of UNC1999 as a

chemical probe is the availability of a structurally similar but biologically inactive control

compound, UNC2400, which can be used to distinguish on-target from off-target effects in

cellular and in vivo experiments.
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Quantitative Data Summary
The following tables summarize the key quantitative data for UNC1999, providing a

comprehensive profile of its biochemical and cellular activity.

Table 1: Biochemical Activity of UNC1999

Target Assay Type IC50 Ki Notes

EZH2 (wild-type)

Radioactive

Methyltransferas

e Assay

<10 nM
4,700 nM (for

sigma1)

Potent inhibition

of wild-type

EZH2. The Ki

value for sigma1

indicates off-

target binding at

higher

concentrations.

EZH2 (Y641N

mutant)

Radioactive

Methyltransferas

e Assay

Potent Not Reported

Effectively

inhibits the

common cancer-

associated

mutant.

EZH1

Radioactive

Methyltransferas

e Assay

45 nM Not Reported

Potent dual

inhibitor of EZH1

and EZH2.

Table 2: Cellular Activity of UNC1999
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Cell Line Assay Type IC50 / EC50 Notes

MCF10A (human

breast epithelial)

H3K27me3 Reduction

(In-Cell Western)
124 ± 11 nM

Demonstrates potent

on-target activity in a

non-cancerous cell

line.

DB (human DLBCL,

EZH2 Y641N)
Cell Proliferation EC50 = 633 ± 101 nM

Shows selective killing

of lymphoma cells

harboring the EZH2

mutation.

MDA-MB-231 (human

breast cancer)
Cell Proliferation 14.69 µM

BTICs (glioblastoma

brain tumor-initiating

cells)

Cell Health

(alamarBlue)
2-5 µM

Effective against

glioblastoma stem-like

cells.

HT-29 (human colon

cancer)

H3K27me3 Reduction

(Western Blot)

Effective at various

concentrations

Demonstrates target

engagement in colon

cancer cells.

HCT-15 (human colon

cancer)

H3K27me3 Reduction

(Western Blot)

Effective at various

concentrations

Demonstrates target

engagement in colon

cancer cells.

Multiple Myeloma Cell

Lines

Cell Viability

(AlamarBlue)

Dose-dependent

reduction

Effective against

various multiple

myeloma cell lines.

Table 3: In Vivo Pharmacokinetics of UNC1999 (in mice)
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Administration Dose Cmax Notes

Intraperitoneal (IP) 15 mg/kg 9,700 - 11,800 nM

Plasma

concentrations

maintained above

cellular IC50 for ~12

hours.

Intraperitoneal (IP) 50 mg/kg 9,700 - 11,800 nM

Plasma

concentrations

maintained above

cellular IC50 for 24

hours.

Intraperitoneal (IP) 150 mg/kg 9,700 - 11,800 nM

Plasma

concentrations

maintained above

cellular IC50 for 24

hours. Well-tolerated.

Oral 50 mg/kg 4,700 nM

Good oral

bioavailability with

plasma concentrations

above cellular IC50 for

~20 hours.

Table 4: Selectivity Profile of UNC1999

Target Class
Number of Targets
Tested

Selectivity Notes

Methyltransferases

(other than EZH1)
15 >10,000-fold

Highly selective

against a broad panel

of other histone and

DNA

methyltransferases.

Receptors and

Enzymes
Broad Panel

Little to no cross-

reactivity

Demonstrates a clean

off-target profile.
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Experimental Protocols
Detailed methodologies are crucial for the effective use of chemical probes. Below are

protocols for key experiments cited in the characterization of UNC1999.

Biochemical Assays
1. Radioactive Methyltransferase Inhibition Assay

Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-

L-methionine (SAM) to a histone substrate by the EZH2/PRC2 complex. Inhibition of this

transfer by a compound results in a decreased radioactive signal.

Protocol:

Prepare a reaction mixture containing the five-component PRC2 complex (EZH2, EED,

SUZ12, RBAP48, and AEBP2) at a final concentration of 5 nM.

Add the histone substrate (e.g., core histones or a specific peptide) at a concentration of

0.05 µM.

Add [3H]-labeled SAM at a concentration of 1 µM.

Add varying concentrations of the test compound (e.g., UNC1999).

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

Stop the reaction and capture the methylated histones on a filter plate.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the IC50 value by plotting the percentage of inhibition against the compound

concentration.

Cellular Assays
1. In-Cell Western Blot for H3K27me3 Reduction

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle: This assay quantifies the levels of a specific protein modification (H3K27me3)

within cells grown in a microplate format.

Protocol:

Seed cells (e.g., MCF10A) in a 96-well plate and allow them to adhere.

Treat the cells with a range of concentrations of UNC1999 or the negative control

UNC2400 for a specified duration (e.g., 72 hours).

Fix the cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100).

Block non-specific binding sites with a blocking buffer.

Incubate with a primary antibody specific for H3K27me3 and a normalization antibody

(e.g., total Histone H3).

Wash the cells and incubate with species-specific secondary antibodies conjugated to

different fluorophores (e.g., IRDye 800CW and IRDye 680RD).

Scan the plate using an infrared imaging system.

Quantify the fluorescence intensity for H3K27me3 and normalize it to the total histone H3

signal.

Calculate the IC50 value for H3K27me3 reduction.

2. Cell Proliferation Assay (e.g., AlamarBlue)

Principle: This assay measures the metabolic activity of viable cells, which is proportional to

the cell number.

Protocol:

Seed cells in a 96-well plate.

Treat the cells with various concentrations of the test compound.
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Incubate for a defined period (e.g., 5-8 days).

Add the AlamarBlue reagent to each well and incubate for a few hours.

Measure the fluorescence or absorbance of the metabolized reagent.

Calculate the EC50 value, which represents the concentration of the compound that

causes a 50% reduction in cell proliferation.

In Vivo Experiments
1. Pharmacokinetic Analysis in Mice

Principle: This experiment determines the absorption, distribution, metabolism, and excretion

(ADME) properties of a compound in a living organism.

Protocol:

Administer UNC1999 to mice via the desired route (e.g., oral gavage or intraperitoneal

injection) at different doses.

Collect blood samples at various time points after administration.

Process the blood samples to isolate plasma.

Analyze the concentration of UNC1999 in the plasma samples using a sensitive analytical

method such as liquid chromatography-mass spectrometry (LC-MS).

Plot the plasma concentration of the compound over time to determine key

pharmacokinetic parameters like Cmax (maximum concentration) and bioavailability.

Visualizations
Signaling Pathway Diagram
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Caption: EZH2 Signaling and Inhibition by UNC1999.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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